molecular formula C12H15ClN2O2 B13867700 2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide

2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide

Cat. No.: B13867700
M. Wt: 254.71 g/mol
InChI Key: YHGYMVAZQULSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group, a chlorophenoxy group, and a cyclopropylacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with formaldehyde and a suitable amine to form 2-(aminomethyl)-4-chlorophenol.

    Acetamide Formation: The final step involves the reaction of the cyclopropylated intermediate with acetic anhydride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(aminomethyl)-4-chlorophenol: A precursor in the synthesis of 2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide.

    Cyclopropylacetamide: Another related compound with similar structural features.

    4-chlorophenoxyacetic acid: A compound with a similar chlorophenoxy group.

Uniqueness

This compound is unique due to the combination of its aminomethyl, chlorophenoxy, and cyclopropylacetamide moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylacetamide

InChI

InChI=1S/C12H15ClN2O2/c13-9-1-4-11(8(5-9)6-14)17-7-12(16)15-10-2-3-10/h1,4-5,10H,2-3,6-7,14H2,(H,15,16)

InChI Key

YHGYMVAZQULSGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)COC2=C(C=C(C=C2)Cl)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.